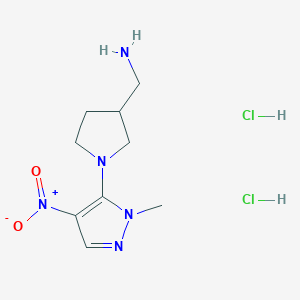
(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihidrocloruro de (1-(1-metil-4-nitro-1H-pirazol-5-il)pirrolidin-3-il)metanamina es un compuesto orgánico complejo que presenta un anillo de pirazol sustituido con un grupo nitro y un anillo de pirrolidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Dihidrocloruro de (1-(1-metil-4-nitro-1H-pirazol-5-il)pirrolidin-3-il)metanamina típicamente implica múltiples pasos. Una ruta común comienza con la nitración de 1-metil-1H-pirazol para introducir el grupo nitro en la posición 4. Esto es seguido por la formación del anillo de pirrolidina a través de una reacción de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alta presión, sistemas de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Dihidrocloruro de (1-(1-metil-4-nitro-1H-pirazol-5-il)pirrolidin-3-il)metanamina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amina en condiciones apropiadas.
Reducción: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Sustitución: El grupo metanamina puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y el paladio sobre carbón para reacciones de reducción, y agentes oxidantes como el permanganato de potasio para reacciones de oxidación. Los disolventes como el etanol, el metanol y el diclorometano se utilizan a menudo para facilitar estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina, mientras que la oxidación podría introducir grupos funcionales adicionales que contienen oxígeno.
Aplicaciones Científicas De Investigación
Dihidrocloruro de (1-(1-metil-4-nitro-1H-pirazol-5-il)pirrolidin-3-il)metanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de Dihidrocloruro de (1-(1-metil-4-nitro-1H-pirazol-5-il)pirrolidin-3-il)metanamina implica su interacción con dianas moleculares específicas. El grupo nitro puede participar en reacciones redox, mientras que el grupo metanamina puede formar enlaces de hidrógeno con moléculas biológicas. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1-metil-4-nitro-1H-pirazol: Un compuesto más simple con características estructurales similares.
Ácido 1-metil-3-propil-4-nitro-1H-pirazol-5-carboxílico: Otro compuesto con un anillo de pirazol y un grupo nitro, pero con diferentes sustituyentes.
Unicidad
Dihidrocloruro de (1-(1-metil-4-nitro-1H-pirazol-5-il)pirrolidin-3-il)metanamina es único debido a la combinación de los anillos de pirazol y pirrolidina, así como a la presencia de grupos nitro y metanamina. Esta estructura única confiere propiedades químicas y biológicas específicas que no se encuentran en compuestos más simples.
Propiedades
Fórmula molecular |
C9H17Cl2N5O2 |
|---|---|
Peso molecular |
298.17 g/mol |
Nombre IUPAC |
[1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H |
Clave InChI |
VXTKCJPZTVTORL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)



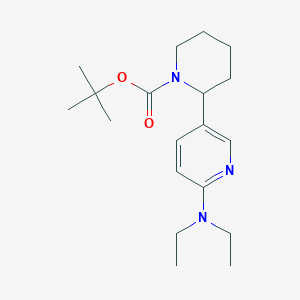
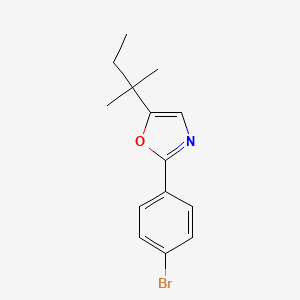
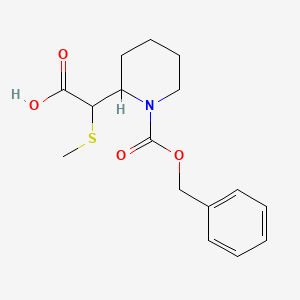
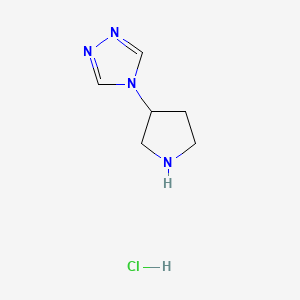
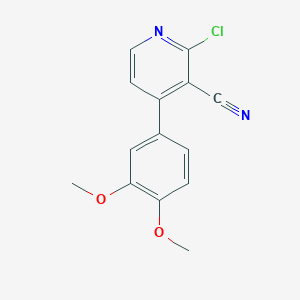
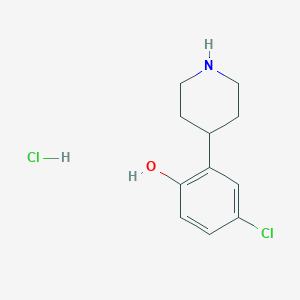
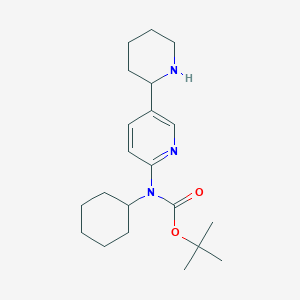

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

